![molecular formula C18H26FN3O B5879691 N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
CPP-115 works by inhibiting the enzyme N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which is responsible for the degradation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. By blocking this enzyme, CPP-115 increases the levels of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to have anticonvulsant properties and to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One advantage of using CPP-115 in lab experiments is its high selectivity for N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase, which allows for more precise manipulation of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
1. Investigating the potential therapeutic applications of CPP-115 in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
2. Developing more potent and selective inhibitors of N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide transaminase for clinical use.
3. Studying the long-term effects of CPP-115 on N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels and neuronal excitability in the brain.
4. Investigating the potential use of CPP-115 in combination with other drugs for enhanced therapeutic effects.
合成法
CPP-115 can be synthesized through a multi-step process involving the reaction of 4-fluorophenylpiperazine with cyclohexanone, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
科学的研究の応用
CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide levels in the brain, leading to a reduction in neuronal excitability and anxiolytic effects.
特性
IUPAC Name |
N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZMHYOZGJOFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。